2-trans,4-cis-Decadienoylcarnitine
CAS No.: 128305-29-3
Cat. No.: VC0110602
Molecular Formula: C₁₇H₂₉NO₄
Molecular Weight: 311.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128305-29-3 |
|---|---|
| Molecular Formula | C₁₇H₂₉NO₄ |
| Molecular Weight | 311.42 |
| IUPAC Name | (3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
| Standard InChI | InChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1 |
| SMILES | CCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Introduction
Chemical Structure and Properties
2-trans,4-cis-Decadienoylcarnitine (CAS No. 128305-29-3) is classified as a medium-chain acylcarnitine due to its acyl group containing ten carbon atoms. It is formally known as (3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate according to IUPAC nomenclature . The compound has a molecular formula of C17H29NO4 with a molecular weight of 311.42 g/mol .
The chemical structure of this compound features a carnitine moiety esterified with (2E,4Z)-deca-2,4-dienoic acid, creating a zwitterionic molecule with both positive and negative charges. The compound's name reflects its specific geometric configuration with trans (E) geometry at the second carbon position and cis (Z) geometry at the fourth carbon position in the acyl chain.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-trans,4-cis-Decadienoylcarnitine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H29NO4 | |
| Molecular Weight | 311.42 g/mol | |
| CAS Number | 128305-29-3 | |
| IUPAC Name | (3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |
| InChI | InChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1 | |
| SMILES | CCCCCC=CC=CC(=O)OC(CC(=O)[O-])CN+(C)C |
The compound features a distinctive structure with specific stereochemistry that is critical for its biochemical function. The trans configuration at position 2 and cis configuration at position 4 of the dienoyl group are essential for its recognition in metabolic pathways.
Biochemical Role in Metabolism
2-trans,4-cis-Decadienoylcarnitine plays a significant role in fatty acid metabolism, particularly in the transport and oxidation of unsaturated fatty acids. As an acylcarnitine, it facilitates the movement of acyl groups from the cytoplasm into the mitochondria, where they undergo beta-oxidation to produce ATP.
Function in Fatty Acid Metabolism
This compound is particularly important in the metabolism of linoleic acid, an essential polyunsaturated fatty acid . During the oxidation of linoleic acid, 2-trans,4-cis-decadienoyl-CoA is formed as an intermediate. The enzyme 2,4-dienoyl-CoA reductase is required to convert this intermediate into trans-3-enoyl-CoA, which can then continue through the beta-oxidation pathway .
When there is a deficiency in 2,4-dienoyl-CoA reductase activity, the metabolism of linoleic acid is impaired, leading to the accumulation of 2-trans,4-cis-decadienoyl-CoA. This intermediate is then converted to 2-trans,4-cis-decadienoylcarnitine and excreted in urine and blood, serving as a biomarker for this metabolic disorder .
Enzymes Involved in Metabolism
Table 2: Key Enzymes Involved in the Metabolism of 2-trans,4-cis-Decadienoylcarnitine
Clinical Significance
As a Biomarker for Metabolic Disorders
2-trans,4-cis-Decadienoylcarnitine serves as a crucial biomarker for specific metabolic disorders, particularly those affecting the oxidation of unsaturated fatty acids. Elevated levels of this compound are strongly associated with 2,4-dienoyl-CoA reductase deficiency, a rare inherited metabolic disorder that impairs the metabolism of polyunsaturated fatty acids .
The presence of this compound in urine and blood samples can provide valuable diagnostic information about metabolic dysfunctions and inherited disorders related to fatty acid metabolism. Mass spectrometry techniques have been successfully employed to identify and quantify this metabolite in biological samples .
Case Study: First Reported Case of 2,4-Dienoyl-CoA Reductase Deficiency
The first reported case of 2,4-dienoyl-CoA reductase deficiency was documented in a female infant who presented with persistent hypotonia in the neonatal period. Biochemical studies revealed hyperlysinemia, hypocarnitinemia, normal organic acid profile, and an unusual acylcarnitine species in both urine and blood, which was positively identified as 2-trans,4-cis-decadienoylcarnitine .
Despite dietary therapy, the patient unfortunately died of respiratory acidosis at four months of age. Postmortem analysis of liver and muscle samples revealed significantly reduced 2,4-dienoyl-CoA reductase activity. Using 2-trans,4-cis-decadienoyl-CoA as a substrate, the reductase activity was only 40% of the control value in liver and just 17% of that found in normal muscle .
This case provided the first in vivo evidence that fat oxidation in humans proceeds by the reductase-dependent pathway and established 2-trans,4-cis-Decadienoylcarnitine as a key diagnostic marker for this disorder .
Clinical Associations
Table 3: Clinical Associations of 2-trans,4-cis-Decadienoylcarnitine
Research Findings
Metabolic Pathway Studies
Research has shown that 2-trans,4-cis-Decadienoylcarnitine is derived from the incomplete oxidation of linoleic acid, specifically due to a defect in the 2,4-dienoyl-CoA reductase enzyme . This finding has significantly enhanced our understanding of the oxidation pathways for unsaturated fatty acids in humans.
Studies have suggested that unsaturated substrates should be used for in vitro testing to cover the full range of potential beta-oxidation defects and that acylcarnitine species identification should be used for in vivo detection of disorders related to unsaturated fatty acid metabolism .
Recent Applications in Clinical Research
Recent research has expanded the clinical applications of 2-trans,4-cis-Decadienoylcarnitine analysis. A study on the urinary metabolic profile of liver fluke-associated cholangiocarcinoma (CCA) identified this compound as a potential metabolic marker . This suggests that 2-trans,4-cis-Decadienoylcarnitine may have broader clinical applications beyond diagnosing specific fatty acid oxidation disorders.
Analytical Methods for Detection
Mass spectrometry has been the primary method for identifying and quantifying 2-trans,4-cis-Decadienoylcarnitine in biological samples. Tandem mass spectrometry, in particular, has proven effective for detecting this compound in both urine and blood samples . This analytical approach has been crucial for the diagnosis of 2,4-dienoyl-CoA reductase deficiency and may have applications in screening for other metabolic disorders.
Synthesis and Metabolic Pathways
The synthesis of 2-trans,4-cis-Decadienoylcarnitine occurs through the esterification of carnitine with (2E,4Z)-deca-2,4-dienoic acid, catalyzed by enzymes like carnitine octanoyltransferase. In vivo, it is formed as a result of incomplete oxidation of linoleic acid when there is a deficiency in 2,4-dienoyl-CoA reductase .
Metabolic Pathway
In normal metabolism, linoleic acid undergoes beta-oxidation, which involves the sequential removal of two-carbon units from the fatty acid chain. During this process, when unsaturated fatty acids with double bonds in specific positions are metabolized, 2,4-dienoyl-CoA intermediates are formed. These intermediates require 2,4-dienoyl-CoA reductase to continue through the beta-oxidation pathway .
When 2,4-dienoyl-CoA reductase is deficient, 2-trans,4-cis-decadienoyl-CoA accumulates and is converted to 2-trans,4-cis-Decadienoylcarnitine, which can then be detected in biological fluids .
Regulation and Metabolic Interactions
The metabolism of 2-trans,4-cis-Decadienoylcarnitine is regulated by several factors, including the availability of carnitine, the activity of carnitine transferases, and the function of the 2,4-dienoyl-CoA reductase enzyme. Interactions with other metabolic pathways, such as those involving lysine metabolism, have also been observed, as evidenced by the hyperlysinemia noted in the reported case of 2,4-dienoyl-CoA reductase deficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume